N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core fused to an indole moiety, with a 4-methoxyphenyl acetamide substituent. Its molecular formula is C₂₂H₂₁N₃O₃, and it is part of a broader class of indole-acetamide derivatives known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The compound’s synthesis likely involves cyclization of thio-intermediates to form the oxadiazole ring, as observed in structurally related compounds (e.g., S-alkylation steps described in ) .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-3-6-21-24-25-22(29-21)19-13-15-7-4-5-8-18(15)26(19)14-20(27)23-16-9-11-17(28-2)12-10-16/h4-5,7-13H,3,6,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSBQLUGBARHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety and an oxadiazole ring, which are known to contribute to various biological activities. The molecular formula is , and it has a molecular weight of approximately 396.45 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that similar oxadiazole derivatives can inhibit key cancer-related proteins and pathways. For example, compounds have been identified as inhibitors of the KIFC1 protein (HSET), which plays a crucial role in the mitotic process of cancer cells. The inhibition of HSET can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
Case Study: HSET Inhibition
In vitro studies showed that certain derivatives had IC50 values ranging from 12.27 to 31.64 μM against HSET, indicating their potential as effective anticancer agents . This suggests that this compound may share similar properties.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in DNA replication and repair processes. The presence of the oxadiazole ring is particularly significant as it enhances the compound's ability to form hydrogen bonds with target proteins, thereby increasing its binding affinity.
Toxicity and Safety Profile
Safety assessments indicate that derivatives related to this compound exhibit low toxicity levels in vitro. Hemolytic activity tests reveal that these compounds have a low percentage of lysis (ranging from 3.23% to 15.22%), suggesting they are relatively safe for use in biological systems .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Substituent Variations on the Acetamide Group
- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) :
- N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (F356-0323): Structural Feature: Benzodioxol-methyl group instead of 4-methoxyphenyl.
Oxadiazole and Indole Modifications
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) :
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) :
Key Observations :
Electron-Donating vs. Withdrawing Groups : Methoxy groups (target compound) improve solubility but may reduce binding affinity compared to halogenated analogs like 10j .
Oxadiazole vs. Quinazoline Cores : Quinazoline derivatives (e.g., 38) show stronger anti-cancer activity, while oxadiazole-indole hybrids may target different pathways (e.g., enzyme inhibition) .
Role of Substituents : Propyl chains on oxadiazole (target compound) may enhance metabolic stability compared to shorter alkyl chains in analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
